4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
Overview
Description
TM N1324 is a potent and selective GPR39 agonist and is orally bioavailable.
Scientific Research Applications
Synthesis and Structural Studies
- Wu et al. (2012) synthesized new pyrazolopyridin-3-ol compounds, including 4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol, through cyclization reactions. The structures of these compounds were studied using X-ray diffraction, revealing them as 3-hydroxy tautomers (Wu et al., 2012).
- Quiroga et al. (1999) prepared various pyrazolo[3,4-b]pyridines, studying their NMR solution structures and X-ray diffraction. These studies provide insights into the tautomeric structures and crystalline forms of these compounds (Quiroga et al., 1999).
Chemical Properties and Molecular Behavior
- Swamy et al. (2013) reported on isomorphous structures of pyrazolo[3,4-b]pyridine derivatives. Their study emphasizes the importance of understanding molecular structures and the effect of chlorine-methyl exchange rule, which can be applicable to the study of 4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol (Swamy et al., 2013).
Applications in Material Science
- Kariuki et al. (2021) synthesized isostructural pyrazolothiazoles, including compounds structurally similar to the compound of interest. These studies are crucial for understanding the material properties of such molecules, potentially leading to applications in material science and nanotechnology (Kariuki et al., 2021).
Potential Anticancer Properties
- Gavriil et al. (2017) explored the antiproliferative activity of pyrazolo[3,4-c]pyridines, a related class of compounds. Their research indicates potential anticancer properties, which could be relevant for further exploration of 4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol in cancer research (Gavriil et al., 2017).
Exploration of Antitumor and Antimicrobial Activities
- El-Borai et al. (2012) investigated the antitumor and antimicrobial activities of pyrazolo[3,4-b]pyridine derivatives. This research could provide a foundation for the exploration of similar properties in 4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol (El-Borai et al., 2012).
properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-3-methyl-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN7O/c1-8-14-11(10-3-2-9(20)4-12(10)19)5-13(28)25-17(14)27(26-8)18-15-16(22-6-21-15)23-7-24-18/h2-4,6-7,11H,5H2,1H3,(H,25,28)(H,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQNVXRIWKKWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)Cl)C4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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